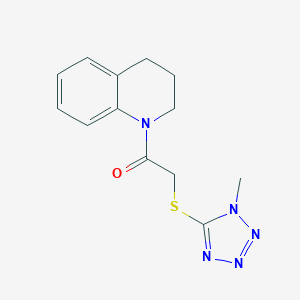![molecular formula C19H16N2O2S2 B270028 N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270028.png)
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, also known as PTAA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAA belongs to the class of thiazole derivatives, which have been widely studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is not fully understood. However, it has been proposed that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide exerts its biological activities by interacting with specific molecular targets. For example, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a critical role in cancer invasion and metastasis, and their inhibition by N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide could lead to the suppression of cancer progression. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide induces apoptosis, a programmed cell death process, in cancer cells. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to reduce the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and inflammation. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to have a low toxicity profile, indicating its potential as a safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using analytical techniques. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been shown to have a low toxicity profile, making it a safe compound for in vitro and in vivo studies. However, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has some limitations for lab experiments. Its solubility in water is limited, which could affect its bioavailability and efficacy. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are not fully understood.
Zukünftige Richtungen
For the study of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide include investigating its efficacy in animal models, exploring its structure-activity relationship, and developing novel drug delivery systems.
Synthesemethoden
The synthesis of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is a multistep process that involves the condensation of 4-phenyl-1,3-thiazol-2-amine with 4-chloroacetylphenyl sulfide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The yield of N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide is approximately 50%, and the purity is confirmed using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In vitro studies have demonstrated that N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has also been reported to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide |
|---|---|
Molekularformel |
C19H16N2O2S2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-[4-[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-13(22)20-16-9-7-15(8-10-16)18(23)12-25-19-21-17(11-24-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22) |
InChI-Schlüssel |
HIAILDLZZUWVNV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)
![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)
![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)

![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B269976.png)